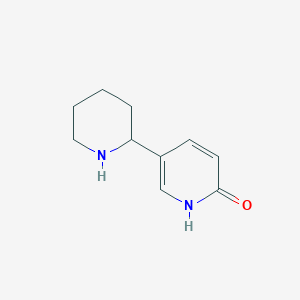

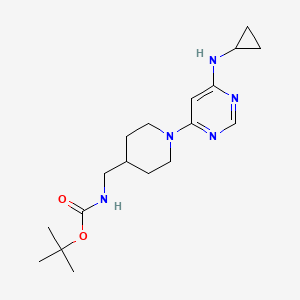

5-(Piperidin-2-yl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

5-(Piperidin-2-yl)pyridin-2(1H)-one and its derivatives are synthesized for various purposes, including studying their crystal structures and understanding the conjugation of electrons across molecules. For instance, derivatives of piperine, which share structural similarities with this compound, have been synthesized to analyze geometrical parameters and investigate their crystal structures, revealing insights into electron conjugation and molecular interactions (Ezawa et al., 2020).

Antimicrobial Activity

Research on this compound derivatives has also highlighted their potential in antimicrobial applications. Specifically, derivatives containing piperidine or pyrrolidine rings have shown strong antimicrobial activity, with structure-activity studies conducted to optimize their effects (Krolenko et al., 2016).

Chemical and Physical Properties

The compound and its derivatives are investigated for their adsorption and corrosion inhibition properties on metals, demonstrating their potential in materials science. For example, studies involving quantum chemical calculations and molecular dynamics simulations have explored the efficiency of piperidine derivatives in inhibiting the corrosion of iron, offering insights into their reactivity and interaction with metal surfaces (Kaya et al., 2016).

Molecular Synthesis Techniques

Advancements in synthesis techniques involving this compound derivatives contribute to medicinal chemistry and drug design. New methods for synthesizing such compounds, exploring their zwitterionic forms, and investigating their potential in creating various pharmacologically relevant structures are crucial. This includes the development of cyclic zwitterionic building blocks for synthesizing piperidine-2,4-dione and pyridine-2-one compounds, demonstrating the versatility and utility of these molecules in complex organic syntheses (Palillero et al., 2009).

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Similar compounds have been found to exhibit anti-fibrotic activities, suggesting that they may influence pathways related to fibrosis .

Result of Action

Similar compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Propiedades

IUPAC Name |

5-piperidin-2-yl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-5-4-8(7-12-10)9-3-1-2-6-11-9/h4-5,7,9,11H,1-3,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDORELUHPRNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746086.png)

![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2746088.png)

![1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746090.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2746091.png)

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746094.png)

![(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746107.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2746108.png)